Iron(III) tetraphenylporphyrin chloride
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Overview
Description
Iron(III) tetraphenylporphyrin chloride is a coordination complex featuring an iron(III) ion coordinated to a tetraphenylporphyrin ligand and chloride ions. This compound is notable for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Synthesis from Tetraphenylporphyrin:
The synthesis typically begins with tetraphenylporphyrin (TPP), which is reacted with iron(III) chloride (FeCl₃) in a suitable solvent, such as dichloromethane or chloroform.
The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron(III) ion.
The reaction mixture is heated to reflux for several hours to ensure complete complexation.
Industrial Production Methods:
On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control over reaction conditions.
Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure complex.
Types of Reactions:
Oxidation:
This compound can undergo oxidation reactions, often involving the transfer of electrons to form higher oxidation states of iron.
Common reagents include strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction:
Reduction reactions can reduce the iron(III) ion to iron(II) or even iron(0).
Typical reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution:
Substitution reactions involve the replacement of the chloride ligands with other ligands.
Reagents such as silver nitrate (AgNO₃) can be used to precipitate silver chloride (AgCl) and introduce new ligands.
Common Reagents and Conditions:
Reactions are often conducted in solvents like dichloromethane, chloroform, or acetonitrile.
Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve desired outcomes.
Major Products Formed:
Oxidation products may include higher oxidation state complexes or oxo-derivatives.
Reduction products can include iron(II) or iron(0) complexes.
Substitution reactions yield complexes with new ligands, such as nitrosyl or cyano complexes.
Chemistry:
This compound is used as a model compound to study the electronic properties and coordination chemistry of porphyrin complexes.
It serves as a precursor for the synthesis of other metalloporphyrins and metallophthalocyanines.
Biology:
The compound is used in biological studies to mimic the behavior of heme proteins, such as hemoglobin and cytochromes.
It helps in understanding the binding and transport of gases like oxygen and carbon monoxide.
Medicine:
It can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Industry:
The compound is used in catalysis, particularly in oxidation reactions and as a catalyst in organic synthesis.
It is also employed in the development of sensors and electronic devices due to its unique electronic properties.
Molecular Targets and Pathways:
In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species.
These reactive species cause oxidative damage to cellular components, leading to cell death.
Mechanism of Action
The iron(III) ion in the complex plays a crucial role in the generation of reactive oxygen species.
The porphyrin ligand enhances the absorption of light and facilitates energy transfer.
Comparison with Similar Compounds
Iron(III) porphyrin chloride: Similar to Iron(III) tetraphenylporphyrin chloride but without the phenyl groups, leading to different electronic properties.
Cobalt(III) tetraphenylporphyrin chloride: Similar structure but with cobalt instead of iron, resulting in different reactivity and applications.
Manganese(III) tetraphenylporphyrin chloride: Another metalloporphyrin with distinct redox properties and biological relevance.
Uniqueness:
This compound is unique due to its stability, electronic properties, and versatility in various applications.
The presence of phenyl groups enhances its solubility and electronic interactions, making it a valuable compound in research and industry.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
Molecular Formula |
C44H28ClFeN4 |
---|---|
Molecular Weight |
704.0 g/mol |
IUPAC Name |
iron(3+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide;chloride |
InChI |
InChI=1S/C44H28N4.ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 |
InChI Key |
ZDYSAMCSFRQDMN-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Cl-].[Fe+3] |
Origin of Product |
United States |
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